

Application Notes and Protocols for 5-Lipoxygenase Inhibition Assay Using Atreleuton

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For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for assessing the inhibitory activity of Atreleuton on the 5-lipoxygenase (5-LOX) enzyme. 5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammatory and allergic responses. Atreleuton (also known as VIA-2291) is a selective and reversible inhibitor of 5-LOX.[1] The following protocols are designed for in vitro cellular assays to determine the potency and efficacy of Atreleuton.

Principle of the Assay

The 5-lipoxygenase inhibition assay is based on the quantification of leukotrienes, specifically Leukotriene B4 (LTB4), produced by cells following stimulation. In this protocol, human whole blood is used as a source of leukocytes, which endogenously express 5-LOX. A calcium ionophore, such as Calcimycin, is used to stimulate the cells, leading to the activation of 5-LOX and the subsequent production of LTB4. The concentration of LTB4 is then measured using a competitive enzyme-linked immunosorbent assay (ELISA). The inhibitory effect of Atreleuton is determined by comparing the LTB4 levels in the presence and absence of the compound.

Data Presentation



The potency of a 5-LOX inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the 5-LOX activity by 50%.

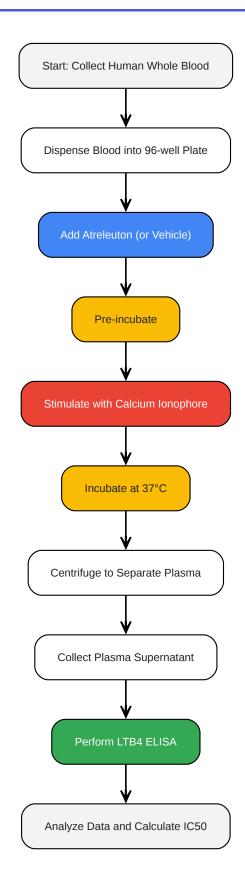
Table 1: In Vitro Potency of Atreleuton

Compound	Assay System	Measured Parameter	IC50
Atreleuton (ABT-761)	Broken Rat Basophilic Leukemia (RBL-1) cells	5-LOX activity	23 nM[1]

Signaling Pathway

The following diagram illustrates the leukotriene biosynthesis pathway and the point of inhibition by Atreleuton.





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References

- 1. medchemexpress.com [medchemexpress.com]
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